molecular formula C12H13N3O5S2 B14326625 3-[(4-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid CAS No. 105878-32-8

3-[(4-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid

Katalognummer: B14326625
CAS-Nummer: 105878-32-8
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: HHQPLJVIFBDHNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids This compound is characterized by the presence of two sulfonic acid groups and a hydrazinyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where benzene is treated with sulfur trioxide and fuming sulfuric acid to produce benzenesulfonic acid . The resulting benzenesulfonic acid can then undergo further reactions to introduce the hydrazinyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(4-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the hydrazinyl group to other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include sulfur trioxide, fuming sulfuric acid, and various oxidizing and reducing agents. Reaction conditions such as temperature, pressure, and the presence of catalysts play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

3-[(4-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-[(4-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid involves its interaction with molecular targets and pathways in biological systems. The hydrazinyl group can form covalent bonds with specific enzymes, inhibiting their activity. Additionally, the sulfonic acid groups can enhance the compound’s solubility and facilitate its interaction with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar chemical properties.

    Chlorosulfonic acid: An organosulfur compound with a sulfonic acid group and a chlorine atom.

    Sulfanilic acid: An aromatic amine with a sulfonic acid group.

Uniqueness

3-[(4-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid is unique due to the presence of both hydrazinyl and sulfonic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

105878-32-8

Molekularformel

C12H13N3O5S2

Molekulargewicht

343.4 g/mol

IUPAC-Name

3-[(4-hydrazinylphenyl)sulfonylamino]benzenesulfonic acid

InChI

InChI=1S/C12H13N3O5S2/c13-14-9-4-6-11(7-5-9)21(16,17)15-10-2-1-3-12(8-10)22(18,19)20/h1-8,14-15H,13H2,(H,18,19,20)

InChI-Schlüssel

HHQPLJVIFBDHNJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)NS(=O)(=O)C2=CC=C(C=C2)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.